Product packaging for N-Cyclohexylbenzenesulfonamide(Cat. No.:CAS No. 3237-31-8)

N-Cyclohexylbenzenesulfonamide

Cat. No.: B181254
CAS No.: 3237-31-8
M. Wt: 239.34 g/mol
InChI Key: YRJGYGPIEHIQPP-UHFFFAOYSA-N
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Description

N-Cyclohexylbenzenesulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research, serving as a key synthetic intermediate and a privileged scaffold in drug discovery. Its structure, incorporating a sulfonamide functional group, is commonly found in molecules with diverse biological activities . This compound is particularly valuable as a precursor for the synthesis of more complex, biologically active sulfur-containing heterocyclic compounds . Researchers utilize this compound and its derivatives as core structures in the design of novel therapeutic agents. In pharmaceutical research, the benzenesulfonamide moiety is a recognized pharmacophore in the development of enzyme inhibitors. For instance, sulfonamide-based compounds are extensively investigated for their antitumor properties, with some derivatives demonstrating potent inhibitory activity against critical targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and carbonic anhydrase isoforms (CA IX/XII), which are implicated in tumor growth and metastasis . Furthermore, structural analogues of this compound have been explored as selective ligands for neurological targets like the κ opioid receptor (KOR), highlighting the scaffold's utility in central nervous system research . Beyond pharmaceutical applications, related sulfonamide compounds are also employed in material science, such as in the vulcanization processes in the rubber industry . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2S B181254 N-Cyclohexylbenzenesulfonamide CAS No. 3237-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-6,9-11,13H,1,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJGYGPIEHIQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283167
Record name N-Cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3237-31-8
Record name NSC30185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms for N Cyclohexylbenzenesulfonamide and Its Analogues

Classical and Contemporary Synthetic Routes to N-Cyclohexylbenzenesulfonamide

The foundational methods for synthesizing this compound have been refined over time, yet the core chemical transformations remain central to its production and the creation of its analogues.

Sulfonamide Formation via Amination of Sulfonyl Chlorides

The most conventional and widely utilized method for preparing this compound is the reaction between benzenesulfonyl chloride and cyclohexylamine (B46788). researchgate.netresearchgate.net This reaction is a classic example of nucleophilic substitution at a sulfonyl center. The general mechanism involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond characteristic of sulfonamides.

This transformation is often carried out under Schotten-Baumann conditions, which involve the use of an aqueous base, such as sodium hydroxide (B78521), to neutralize the hydrogen chloride (HCl) generated during the reaction. researchgate.netuwo.calibretexts.org The reaction is typically heterogeneous, with the water-insoluble benzenesulfonyl chloride reacting with the amine. libretexts.org The presence of a base scavenges the HCl, driving the reaction to completion. uwo.ca The efficiency of this reaction makes it a cornerstone for producing a wide array of sulfonamide derivatives. researchgate.net The Hinsberg test, a qualitative test to distinguish between primary, secondary, and tertiary amines, relies on this very reaction with benzenesulfonyl chloride. libretexts.org

A typical laboratory preparation involves reacting benzenesulfonyl chloride with cyclohexylamine, often in the presence of a base like triethylamine (B128534) or in an aqueous basic solution, to yield this compound. nih.gov

Multi-Step Approaches to this compound Analogues

The synthesis of more complex analogues of this compound often requires multi-step synthetic sequences to introduce desired functional groups on either the aryl or the cyclohexyl moiety. These routes allow for the creation of structurally diverse molecules for various research applications. nih.gov

For instance, substituted analogues can be prepared by starting with a functionalized benzenesulfonyl chloride or a modified cyclohexylamine. One approach involves the standard sulfonylation of a pre-synthesized complex amine, such as a substituted 4-aminocyclohexanone (B1277472) derivative, with a specific arylsulfonyl chloride. nih.gov Subsequent reactions, like reductive amination, can further elaborate the structure to yield a variety of analogues. nih.gov

Another strategy involves the modification of the this compound scaffold itself. For example, an N-ethyl group was introduced onto this compound by treating it with sodium hydride and ethyl iodide in N,N-dimethylformamide to produce N-cyclohexyl-N-ethylbenzenesulfonamide. nih.gov Similarly, multi-step sequences starting from materials like 2-(3-oxobuten-1-yl)-benzenesulfonic acid salts can undergo a series of transformations including catalytic hydrogenation, conversion to the sulfonyl chloride, and subsequent reactions to build complex sulfonamide structures. These multi-step syntheses provide access to a wide range of analogues with tailored properties.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have introduced innovative and more sustainable methods for the synthesis of sulfonamides, including this compound. These novel strategies focus on improving efficiency, reducing environmental impact, and accessing new chemical reactivity.

Sustainable Synthetic Strategies: Deep Eutectic Solvent (DES) Applications

In the pursuit of greener chemical processes, Deep Eutectic Solvents (DESs) have emerged as a promising alternative to volatile organic compounds (VOCs). ua.essioc-journal.cn DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point significantly lower than its individual components. researchgate.netrsc.orgmdpi.com They are often biodegradable, non-toxic, and inexpensive. rsc.orgnih.gov

A sustainable, copper-catalyzed, one-pot, three-component synthesis of sulfonamides, including this compound, has been developed using a DES as the reaction medium. ua.es In this method, a triarylbismuthine, sodium metabisulfite (B1197395) (as an SO₂ source), and a nitro compound (which is reduced to the corresponding amine in situ) are reacted in a DES composed of acetylcholine (B1216132) chloride and acetamide. ua.es This process avoids the use of hazardous solvents and allows for easy removal of the bismuth by-product by precipitation with water. ua.es The DES can function not only as a solvent but also as a catalyst or promoter, for example, by activating reagents through hydrogen bonding. mdpi.com

Table 1: Synthesis of this compound in a Deep Eutectic Solvent

Reactants Catalyst Solvent (DES) Temperature Product Reference
Triphenylbismuthine, Sodium Metabisulfite, Nitrocyclohexane CuCl Acetylcholine Chloride:Acetamide (1:2) 80 °C This compound ua.es

Photocatalytic Functionalization via Sulfonyl Radical Intermediates

Photocatalysis has opened new avenues for chemical synthesis by enabling the generation of highly reactive intermediates under mild conditions. rsc.org A recently developed strategy allows for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates. acs.orgnih.gov This approach harnesses the energy of visible light to initiate radical-based transformations. researchgate.net

The methodology involves the initial conversion of a primary sulfonamide into an N-sulfonylimine. acs.orguni-muenchen.de Through a process known as energy-transfer (EnT) catalysis using a metal-free organic photocatalyst, the N-sulfonylimine is excited to a triplet state. acs.orgnih.gov This excited state undergoes fragmentation (β-scission) to generate a key sulfonyl radical intermediate and an iminyl radical. nih.govunipd.it The versatile sulfonyl radical can then participate in various reactions, such as addition to alkenes, to form new carbon-sulfur bonds and create functionalized sulfone products. acs.orgnih.gov This method is notable for its broad functional group tolerance and its applicability to both electron-deficient and electron-neutral alkenes. acs.org While not a direct synthesis of this compound itself, this technology represents a powerful tool for modifying sulfonamide-containing molecules.

Proposed Catalytic Cycle for Sulfonyl Radical Generation

Irradiation of an organic photocatalyst to its excited triplet state. nih.gov

Triplet-triplet energy transfer from the photocatalyst to an N-sulfonylimine. nih.gov

The excited N-sulfonylimine undergoes β-scission to form a sulfonyl radical and an iminyl radical. nih.govunipd.it

The sulfonyl radical adds to an alkene, followed by a hydrogen atom transfer (HAT) to yield the final sulfone product. nih.gov

Intermolecular Hydroamination for N-Alkylated Sulfonamides

Intermolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines and their derivatives, including N-alkylated sulfonamides. beilstein-journals.orgd-nb.info This approach offers a direct route to couple sulfonamides with unsaturated partners like alkenes and allenes. acs.org

Catalytic systems based on various metals, including gold, iridium, and palladium, have been developed to facilitate this transformation. beilstein-journals.orgd-nb.infoacs.org For instance, a gold(I) complex has been shown to effectively catalyze the intermolecular hydroamination of allenes with sulfonamides, producing N-allylic sulfonamides with high regioselectivity and stereoselectivity under mild conditions. beilstein-journals.orgd-nb.info

More recently, light-driven methods have been developed for the anti-Markovnikov hydroamination of unactivated alkenes with sulfonamides. nih.gov These reactions often proceed via a proton-coupled electron transfer (PCET) mechanism, where a photocatalyst (e.g., an iridium complex), a base, and a hydrogen atom donor work in concert to generate a key N-centered sulfonamidyl radical. acs.orgnih.gov This radical then adds to the alkene in an anti-Markovnikov fashion to form the desired N-alkyl sulfonamide product. This strategy avoids the need for pre-functionalized starting materials and provides a powerful tool for C-N bond formation. acs.orgnih.gov

Table 2: Examples of Catalytic Intermolecular Hydroamination with Sulfonamides

Catalyst System Substrates Product Type Key Features Reference(s)
(PPh₃)AuCl/AgOTf Allenes, Sulfonamides N-Allylic Sulfonamides High regioselectivity, mild conditions beilstein-journals.org, d-nb.info
Iridium(III) photocatalyst, base, thiol Alkenes, Sulfonamides N-Alkyl Sulfonamides (anti-Markovnikov) Visible light-driven, PCET mechanism acs.org, nih.gov

Modified Schotten-Baumann and Meisenheimer Arylation Techniques

The synthesis of N-alkylbenzenesulfonamides, including this compound, can be achieved through a modified Schotten-Baumann reaction. This method involves the reaction of an amine with an acid chloride in the presence of a base. wikipedia.orgvedantu.comtestbook.com The "Schotten-Baumann reaction conditions" typically refer to a two-phase system of water and an organic solvent, where the base in the aqueous phase neutralizes the acid generated during the reaction. wikipedia.orgtestbook.com This reaction is widely used in organic synthesis for the commercial production of amides. wikipedia.orgvedantu.comtestbook.com For instance, the reaction of benzylamine (B48309) with acetyl chloride under these conditions yields N-benzylacetamide. wikipedia.org

A combination of a modified Schotten-Baumann reaction and Meisenheimer arylation has been utilized for the synthesis of various N-alkylbenzenesulfonamides. researchgate.net Meisenheimer arylation is a method for the N-arylation of amines and sulfonamides. nih.gov While traditional Ullmann-type conditions for N-arylation often require harsh conditions, newer methods have been developed. nih.gov One such method involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which proceeds under mild conditions and tolerates a variety of functional groups. nih.govscispace.com This transition-metal-free approach provides good to excellent yields of N-arylated products. nih.govscispace.com Both alkane- and arenesulfonamides can be efficiently N-arylated using this technique. nih.gov

Mechanistic Elucidation of Synthetic Transformations

Investigation of Reaction Pathways through Mass Spectrometry and DFT Calculations

The fragmentation pathways of sulfonamides have been investigated using techniques like electrospray ionization-ion trap mass spectrometry (ESI-IT-MSn), quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS/MS), and Density Functional Theory (DFT) calculations. nih.gov For deprotonated amide-sulfonamides, collision-induced dissociation (CID) primarily leads to the cleavage of the S-N and C-N bonds. nih.gov This results in the formation of ion-neutral complexes, with the generation of a sulfonyl anion being a favorable pathway according to DFT calculations. nih.gov

Sequential mass spectrometry in negative ion mode (ESI(-)-MS/MS) of N-alkylbenzenesulfonamides has shown the formation of a sulfoxylate (B1233899) anion. researchgate.net DFT, a computational method, is frequently used to simulate the electronic structure of organic compounds and analyze their molecular reactivity through frontier molecular orbital (FMO) analysis. nih.govmdpi.comijcce.ac.ir The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. nih.govresearchgate.net For instance, a smaller HOMO-LUMO energy gap can indicate higher bioactivity. researchgate.net DFT calculations have been used to study the photolysis mechanism of the sulfonamide moiety, revealing that the dissociation of the S-N bond is more facile in direct photolysis compared to indirect photolysis mediated by hydroxyl radicals. researchgate.net

Table 1: HOMO, LUMO, and Energy Gap of Thiazole-Bearing Sulfonamide Analogs (eV) mdpi.com

AnalogHOMO (eV)LUMO (eV)Energy Gap (eV)
1-8.36-0.467.91
27.92
15-8.38 (Highest)
21-6.62 (Lowest)

Radical Intermediate Formation in Sulfonamide Synthesis

Recent advancements in sulfonamide synthesis have explored strategies involving radical intermediates. thieme-connect.com Sulfonyl radicals can be generated from various sulfur sources like sulfinic acid and its salts. thieme-connect.com These radicals can then react with nitrogen-containing compounds to form the desired sulfonamide. thieme-connect.com For example, photoredox catalysis can generate sulfonyl radicals from N,N-disubstituted sulfamoyl chlorides. thieme-connect.com

The formation of nitrogen-centered radicals from sulfonamides has also been a subject of study. nih.gov These highly reactive species can participate in various synthetic transformations. nih.gov Evidence for the involvement of radical intermediates comes from reactions where β-sulfonyl radical elimination from α-sulfonamidoyl radicals leads to the formation of imines. nih.gov This imine-forming reaction is a characteristic of α-sulfonamidoyl radicals, regardless of how they are generated. nih.gov Furthermore, the biosynthesis of some sulfonamide antibiotics involves an oxidation-induced radical formation catalyzed by a flavin-dependent enzyme. nih.gov In this process, a nitrogen radical reacts with sulfur dioxide to form a sulfonyl radical, which then combines with another radical to form the S-N bond. nih.gov Photocatalytic methods have also been developed to convert sulfonamides into sulfonyl radical intermediates, which can then be used in further functionalization reactions. nih.govacs.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in N-Alkylation

Proton-coupled electron transfer (PCET) has emerged as a powerful mechanism for generating radical intermediates under mild conditions. nih.govnih.govacs.org PCET processes involve the concerted transfer of a proton and an electron. nih.govacs.orgprinceton.edu This mechanism allows for the homolytic activation of strong bonds, such as the N-H bond in sulfonamides, which are often difficult to break using traditional methods. nih.govnih.gov

In the context of N-alkylation, PCET enables the generation of N-centered sulfonamidyl radicals from sulfonamides. nih.govchinesechemsoc.org These radicals can then undergo intermolecular addition to unactivated alkenes, leading to the formation of a new C-N bond with anti-Markovnikov regioselectivity. nih.gov This process is often facilitated by a photocatalyst, a base, and a hydrogen atom donor. nih.gov The reaction outcomes are consistent with the intermediacy of a sulfonamidyl radical generated through PCET activation of the sulfonamide N-H bond. nih.govresearchgate.net This approach has been successfully applied to the enantioselective intramolecular hydroamination of alkenes with sulfonamides, where non-covalent interactions between the neutral sulfonamidyl radical and a chiral phosphoric acid are thought to control the stereoselectivity. chemrxiv.org Recently, a photocatalytic C-H amination strategy was developed, but a competing PCET pathway between the sulfonamide and a pyridine (B92270) byproduct was found to inhibit the reaction. acs.org

Advanced Structural Characterization and Spectroscopic Analysis of N Cyclohexylbenzenesulfonamide Derivatives

X-ray Crystallography Studies for Molecular Architecture Elucidation

X-ray crystallography provides the most definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. rsc.org This technique offers unparalleled insight into the molecular conformation, stereochemistry, and the subtle non-covalent interactions that govern the crystal packing. nih.gov

Determination of Molecular Conformation and Stereochemistry

These studies confirm the connectivity of the atoms and the stereochemical nature of chiral centers, if present. The data obtained from X-ray analysis are crucial for understanding how the molecule's structure influences its physical properties and biological activity. nih.gov

Below is a table of crystallographic data for a representative derivative, N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide. nih.gov

ParameterValue
Molecular FormulaC₂₀H₂₅NO₂S
Molecular Weight (g/mol)343.47
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.0702 (4)
b (Å)11.1054 (5)
c (Å)18.1971 (8)
Volume (ų)1832.96 (14)
Z4
Temperature (K)296

Analysis of Dihedral Angles and Ring Conformations (e.g., Chair Form of Cyclohexyl Ring)

A key finding from the X-ray crystallographic analysis of N-cyclohexylbenzenesulfonamide derivatives is the conformation of the cycloalkyl and aromatic rings. The cyclohexane (B81311) ring consistently adopts a stable chair conformation, which minimizes angular and torsional strain. nih.govvulcanchem.com This is the most energetically favorable conformation for a six-membered ring. mdpi.com

Selected Dihedral Angles for N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide nih.gov
Ring 1Ring 2Dihedral Angle (°)
Benzene (B151609) Ring (C1-C6)Phenyl Ring (C14-C19)77.23 (7)
Benzene Ring (C1-C6)Cyclohexyl Ring (mean plane)56.12 (9)
Phenyl Ring (C14-C19)Cyclohexyl Ring (mean plane)55.19 (10)

Identification of Intramolecular Interactions (e.g., C-H···O Hydrogen Bonds)

X-ray crystallography is also powerful in identifying weak intramolecular interactions, such as C-H···O hydrogen bonds, which can play a significant role in stabilizing a particular molecular conformation. sapub.org In the structure of N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide, a weak intramolecular C—H···O hydrogen bond is observed. nih.gov This interaction forms a five-membered ring motif, contributing to the molecule's conformational rigidity. Similarly, studies on other derivatives show that hydrogen bonding between the sulfonamide oxygen atoms and C-H groups can stabilize the crystal lattice structure. The presence and geometry of these bonds are critical for understanding the molecule's conformational preferences. nih.govrsc.org

Intramolecular Hydrogen Bond Geometry for N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide nih.gov
D—H···AD-H (Å)H···A (Å)D···A (Å)D—H···A (°)
C14—H14A···O10.972.502.863 (3)101

Comprehensive Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of newly synthesized compounds and assessing their purity. NMR provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers clues about the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) for Structural Confirmation and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net

¹H NMR: The proton NMR spectrum of an this compound derivative would show characteristic signals for the aromatic protons on the benzene ring, the protons of the cyclohexyl ring, and the N-H proton (if present). The aromatic protons typically appear in the range of 7.0-8.0 ppm. The cyclohexyl protons produce a complex set of overlapping signals in the aliphatic region (typically 1.0-3.5 ppm) due to the various axial and equatorial environments. rsc.org The chemical shift of the N-H proton can be variable and is often observed as a broad singlet. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For a typical this compound derivative, distinct signals would be observed for the aromatic carbons (120-145 ppm), the carbons of the cyclohexyl ring (25-50 ppm), and any methyl carbons from substituents (around 21 ppm). rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment in the sulfonamide group. The chemical shifts are sensitive to the substituents on the nitrogen and the nature of hydrogen bonding. mdpi.com

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is a highly sensitive technique used for structural confirmation and purity analysis.

The exact chemical shifts and coupling patterns are used to confirm the proposed structure and assess the sample's purity by identifying signals from solvents or byproducts. libretexts.orgsigmaaldrich.com

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAromatic (Ar-H)7.0 - 8.0
Cyclohexyl (CH, CH₂)1.0 - 3.5
Sulfonamide (NH)Variable, often broad
¹³CAromatic (Ar-C)120 - 145
Cyclohexyl (C)25 - 50
Methyl (Ar-CH₃)~21

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis (e.g., HRMS, ESI-MS/MS, EI-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and structural information based on its fragmentation patterns. msu.edu

Molecular Weight Verification: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the molecular weight of a compound with very high accuracy (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₇NO₂S), the expected exact mass would be precisely measured, confirming its composition. msu.edu

Fragmentation Pathway Analysis: Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting pattern of fragment ions is a reproducible "fingerprint" that can be used for structural elucidation. acdlabs.comlibretexts.org For this compound, key fragmentation pathways would include:

α-cleavage: Cleavage of the C-N bond or bonds within the cyclohexyl ring adjacent to the nitrogen is a common pathway for amines and related compounds. miamioh.edunih.gov Loss of the cyclohexyl group (C₆H₁₁) would lead to a significant fragment.

Cleavage of the S-N bond: Fission of the sulfonamide bond can occur, leading to fragments corresponding to the benzenesulfonyl moiety and the cyclohexylamine (B46788) moiety.

Loss of SO₂: Ejection of a neutral sulfur dioxide molecule is a characteristic fragmentation for sulfonamides.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By irradiating a sample with infrared light, specific bonds within the molecule absorb energy and vibrate at characteristic frequencies. This absorption of energy is detected and translated into a spectrum, which provides valuable information about the molecular structure.

In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups, including the sulfonamide group (SO₂NH), the benzene ring, and the cyclohexyl group. The positions of the absorption bands in the IR spectrum are indicative of the types of bonds and functional groups present.

Key IR Absorption Bands for this compound:

The IR spectrum of this compound exhibits several characteristic absorption bands that are crucial for its identification.

N-H Stretch: The stretching vibration of the N-H bond in the sulfonamide group typically appears as a distinct band. For this compound, this band is observed around 3246 cm⁻¹. amazonaws.com In secondary amides, such as this compound, a single N-H stretching peak is expected. orgchemboulder.com

C-H Stretches: The spectrum shows absorptions corresponding to both aromatic and aliphatic C-H stretching vibrations.

Aromatic C-H Stretch: The C-H stretching vibrations of the benzene ring typically occur at wavenumbers slightly above 3000 cm⁻¹. vscht.czlibretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the cyclohexyl group are observed just below 3000 cm⁻¹, with a specific band for this compound appearing at 2932 cm⁻¹. amazonaws.comlibretexts.org

SO₂ Stretches: The sulfonyl group (SO₂) gives rise to two characteristic stretching vibrations:

Asymmetric SO₂ Stretch: This is a strong absorption band typically found in the range of 1372-1305 cm⁻¹. amazonaws.comtandfonline.com For this compound, this band is located at approximately 1318 cm⁻¹. amazonaws.com

Symmetric SO₂ Stretch: This band is also strong and is generally observed between 1174-1141 cm⁻¹. amazonaws.comtandfonline.com In this compound, it appears at about 1156 cm⁻¹. amazonaws.com The exact position of these bands can be influenced by the nature of the substituents on the sulfonamide. jst.go.jp

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond in sulfonamides is typically found in the 947-836 cm⁻¹ range. tandfonline.comjst.go.jp

Aromatic C=C Stretches: The carbon-carbon stretching vibrations within the aromatic ring produce bands in the 1600-1400 cm⁻¹ region. vscht.cz

The following interactive table summarizes the key IR absorption bands for this compound based on research findings.

Functional Group Vibrational Mode Observed Wavenumber (cm⁻¹) for this compound General Wavenumber Range (cm⁻¹) Intensity
Amine (N-H)Stretch3246 amazonaws.com3200 - 3600 core.ac.ukMedium
Cyclohexyl (C-H)Stretch2932 amazonaws.com2850 - 2960 libretexts.orgStrong
Sulfonyl (SO₂)Asymmetric Stretch1318 amazonaws.com1305 - 1372 amazonaws.comtandfonline.comStrong
Sulfonyl (SO₂)Symmetric Stretch1156 amazonaws.com1141 - 1174 amazonaws.comtandfonline.comStrong
Benzene Ring (C=C)StretchNot specified1400 - 1600 vscht.czVariable
Sulfonamide (S-N)StretchNot specified836 - 947 tandfonline.comjst.go.jpMedium

Detailed Research Findings:

Studies on various N-substituted sulfonamides have provided a comprehensive understanding of their IR spectral characteristics. For instance, research on p-substituted N-phenylsulfonylbenzamides has shown that the absorption bands for the symmetric and asymmetric stretching vibrations of the SO₂ group are consistently found in specific regions. mdpi.com The electronic nature of substituents on the aromatic ring can influence the precise wavenumber of these absorptions. mdpi.com

Furthermore, the analysis of N-deuterated sulfonamide derivatives has been employed to confirm the assignment of certain vibrational modes, particularly those involving the N-H bond. jst.go.jpjst.go.jp The shift in the absorption band upon deuteration provides definitive evidence for the involvement of the N-H group in that vibration. jst.go.jp

Reactivity Profiles and Chemical Transformations of N Cyclohexylbenzenesulfonamide

N-Cyclohexylbenzenesulfonamide as a Key Synthetic Building Block

This compound and its derivatives are recognized as valuable intermediates in organic synthesis due to their versatile reactivity. They serve as foundational structures for the construction of more complex molecules, including pharmacologically significant compounds and heterocyclic systems. researchgate.net

A notable application is the use of this compound as a key building block in the synthesis of the anti-Alzheimer drug candidate BMS-299897. researchgate.net This highlights its role in constructing advanced molecular architectures for medicinal chemistry. Furthermore, derivatives like 4-Chloro-N-cyclohexylbenzenesulfonamide are employed as precursors for creating biologically active sulfur-containing heterocyclic compounds. researchgate.net

The sulfonamide group is a versatile handle for introducing nitrogen into various molecular frameworks. The oxidative addition of sulfonamides, including this compound, to substrates containing allyl groups is a powerful method for synthesizing a range of nitrogen-containing heterocycles. benthamscience.com Depending on the specific substrate and reaction conditions, this strategy can yield important cyclic structures such as aziridines, pyrrolidines, and piperazines. benthamscience.com This intramolecular cyclization of allyl sulfonamides provides a straightforward route to these valuable compound classes. benthamscience.com

Table 1: Heterocyclic Synthesis Using Sulfonamide Building Blocks This table is based on general reactions of sulfonamides as described in the literature.

Starting Material TypeReaction TypeResulting HeterocycleReference
Allyl SulfonamidesIntramolecular Oxidative CyclizationAziridines, Pyrrolidines, Piperazines benthamscience.com
O-Allylic Substrates + SulfonamideOxidative Addition/CyclizationOxazolidines, Cyclic Amino Ethers benthamscience.com
N-Allylic Substrates + SulfonamideOxidative Addition/CyclizationN-Heterocyclic compounds benthamscience.com
para-Aminophenol + Benzenesulfonyl ChloridePrecursor FormationPrecursor to Sulfur-Containing Heterocycles researchgate.net

Nucleophilic and Electrophilic Reactivity of the Sulfonamide Moiety

The reactivity of the sulfonamide group in this compound is characterized by its dual electronic nature, allowing it to participate in both nucleophilic and electrophilic reactions. nih.govrsc.org

Nucleophilic Reactivity: The nitrogen atom of the sulfonamide moiety possesses a lone pair of electrons, making it a nucleophilic center. saskoer.ca This allows for reactions such as alkylation or arylation upon deprotonation of the N-H bond. The acidity of this proton enables the formation of a sulfonamide anion, a potent nucleophile that can react with various electrophiles. This reactivity is fundamental to many synthetic transformations involving sulfonamides. google.com

Electrophilic Reactivity: Conversely, the sulfur atom in the sulfonamide group is highly electrophilic. saskoer.ca This is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. This electrophilicity makes the sulfur atom susceptible to attack by a wide range of nucleophiles. rsc.org For instance, the sulfonamide bond can undergo hydrolysis under strong acidic or basic conditions, where a nucleophile (such as a hydroxide (B78521) ion or water) attacks the electrophilic sulfur center. Studies on similar structures, like N-fluorobenzenesulfonimide, show that hard nucleophiles, which include many oxygen and nitrogen-based reagents, preferentially attack the sulfur atom. rsc.org

Table 2: Reactivity of the Sulfonamide Moiety

Reactive CenterCharacterType of ReactionReactant TypeReference
Nitrogen AtomNucleophilicAlkylation, ArylationElectrophiles (e.g., alkyl halides) google.com
Sulfur AtomElectrophilicNucleophilic Substitution, HydrolysisNucleophiles (e.g., H₂O, OH⁻) rsc.org

Oxidation and Reduction Pathways of this compound

In organic chemistry, oxidation generally involves an increase in the number of bonds to heteroatoms (like oxygen) and/or a decrease in bonds to hydrogen, while reduction involves the opposite. libretexts.orgpraxilabs.com this compound can undergo oxidation or reduction at several sites, although the sulfonamide group itself is relatively stable.

Oxidation: The benzene (B151609) ring and the cyclohexyl ring are potential sites for oxidation under strong oxidizing conditions. For instance, alkyl chains attached to a benzene ring can be oxidized to a carboxylic acid group using reagents like hot acidic potassium permanganate. libretexts.org While this compound lacks a simple alkyl side-chain, harsh oxidation could potentially lead to degradation of the rings. The sulfonamide moiety itself can participate in oxidation processes, though this is less common than reactions at the hydrocarbon portions of the molecule. smolecule.com

Reduction: The sulfonamide group is generally resistant to many common reducing agents, a property that makes it useful as a protecting group in multi-step syntheses. However, functional groups attached to the aromatic ring can be readily reduced. For example, if a nitro group were present on the benzene ring of an this compound derivative, it could be selectively reduced to an amino group using agents like hydrogen gas with a catalyst or various metals in acid. libretexts.org This transformation converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's electronic properties. libretexts.org

Table 3: Potential Redox Reactions on this compound Derivatives

Reaction TypeMolecular SiteTypical ReagentResulting Functional GroupReference
OxidationAlkyl side-chain on benzene ringHot KMnO₄, H⁺Carboxylic Acid libretexts.org
ReductionNitro group on benzene ringH₂, Catalyst (e.g., Pd/C); or Zn, HClAmino Group libretexts.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful transformations that form cyclic compounds from two or more unsaturated molecules. kharagpurcollege.ac.in While this compound itself is not a typical diene or dienophile for common cycloadditions like the Diels-Alder reaction, sulfonamides can participate in related heterocyclization reactions that are mechanistically similar to cycloadditions. benthamscience.com

A key example is the oxidative addition of sulfonamides to olefins (alkenes). benthamscience.com These reactions can lead to the formation of aziridines, which is the result of a formal [2+1] cycloaddition of a nitrene equivalent (derived from the sulfonamide) to a C=C double bond. benthamscience.com Furthermore, intramolecular versions of these reactions, using substrates that contain both an allyl group and a sulfonamide, are a primary method for constructing larger nitrogen-containing rings like pyrrolidines and piperidines. benthamscience.com The specific outcome of these reactions—whether they yield linear adducts or cyclized products—depends heavily on the oxidant, solvent, and the structure of the reactants. benthamscience.com

Although direct participation of this compound in concerted [4+2] or [3+2] cycloadditions is not extensively documented, its ability to act as a nitrogen source in oxidative cyclizations showcases its utility in forming heterocyclic rings through stepwise or formal cycloaddition pathways. benthamscience.comresearchgate.net

Table 4: Heterocyclization via Oxidative Addition of Sulfonamides This table illustrates general cycloaddition-type reactions involving sulfonamides.

Reactant TypesKey ReagentReaction PathwayExample Product TypeReference
Sulfonamide + OlefinOxidant (e.g., t-BuOI)Intermolecular AziridinationN-Sulfonylaziridine benthamscience.com
Allyl SulfonamideOxidantIntramolecular Aminohalogenation/CyclizationSubstituted Pyrrolidines/Piperidines benthamscience.com
Allyl Ether + SulfonamideOxidantIntermolecular AminoetherificationLinear or Cyclic Amino Ethers benthamscience.com

Influence of Reaction Conditions on this compound Transformations (e.g., pH, Solvents)

The outcome of chemical transformations involving this compound is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, pH, and the presence of catalysts can dramatically influence reaction rates, yields, and product selectivity.

Solvents: The solvent plays a critical role in the reactivity of this compound. Green chemistry initiatives have demonstrated that water can be an effective medium for the synthesis of sulfonamides. researchgate.net In other systems, deep eutectic solvents (DESs) have been shown to be highly effective, with the solvent choice being crucial for driving the reaction successfully. ua.es In photocatalytic reactions, solvent tolerance has been explored, with common organic solvents like acetonitrile, dichloromethane, and ethyl acetate (B1210297) providing good yields, while others like tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) can be less effective. acs.org

pH: The pH of the reaction medium can significantly impact transformations. The sulfonamide bond is susceptible to hydrolysis under either acidic or basic conditions. The pH also controls the protonation state of the sulfonamide nitrogen. Under basic conditions, the N-H proton can be removed, generating a more potent nucleophile for subsequent reactions. Conversely, under highly acidic conditions, protonation of the nitrogen may occur, altering its reactivity.

Other Factors: Catalysts are often essential for specific transformations. For example, copper salts have been used to catalyze the multicomponent synthesis of sulfonamides. ua.es In other cases, photocatalysts can be used to generate sulfonyl radical intermediates for late-stage functionalization reactions. acs.org The choice of specific reagents, such as coupling agents for N-alkylation or oxidizing agents for cyclization reactions, is also critical in directing the reaction toward the desired product. benthamscience.comgoogle.com

Table 5: Influence of Reaction Conditions

ConditionParameterEffect on ReactionReference
SolventWaterEnables "green" synthesis of sulfonamides. researchgate.net
Deep Eutectic Solvents (DES)Can significantly improve reaction yields and drive reactions. ua.es
Acetonitrile, DichloromethaneEffective solvents for certain photocatalytic reactions. acs.org
pHAcidic or BasicPromotes hydrolysis of the sulfonamide bond.
BasicDeprotonates N-H, increasing nucleophilicity of the nitrogen. google.com
Catalyst/ReagentCopper SaltsCatalyze multicomponent synthesis of sulfonamides. ua.es
Oxidizing AgentsMediate oxidative cyclization of allyl sulfonamides. benthamscience.com

Structure Activity Relationship Sar Studies and Rational Derivative Design

Impact of Substituent Modifications on Molecular Activity

The activity of N-Cyclohexylbenzenesulfonamide is significantly influenced by the nature and position of substituents on both the cyclohexyl and benzene (B151609) rings. These modifications can alter the molecule's steric and electronic properties, thereby affecting its interactions with biological targets.

Role of Cycloalkyl and Other Aliphatic Groups on Activity

Studies on related sulfonamide derivatives have shown that the nature of the N-substituent, whether it is a cycloalkyl or another aliphatic group, can significantly affect the molecule's activity. For instance, in the context of carbonic anhydrase inhibitors, N-cyclohexyl and N-phenyl analogs exhibit distinct steric and electronic profiles that influence their binding to the enzyme.

Furthermore, the substitution on the cyclohexyl ring itself can modulate activity. For example, the presence of a methyl(phenyl)amino group at the 2-position of the cyclohexyl ring in a related benzenesulfonamide (B165840) derivative is crucial for its biological interactions, potentially leading to antimicrobial effects and modulation of cardiovascular functions. The length and branching of aliphatic chains attached to the sulfonamide nitrogen can also influence activity, as seen in studies of other sulfonamide classes where variations in alkyl chain length showed an impact on inhibitory activities. acs.org

The flexibility and conformation of the cycloalkyl or aliphatic group are also important. The ability of the group to adopt a specific conformation can be essential for optimal interaction with a binding site.

Table 1: Impact of Cycloalkyl and Aliphatic Group Modifications on Activity

Compound/Derivative Class Modification Observed Effect on Activity Reference
This compound AnalogsComparison of N-cyclohexyl vs. N-phenylDistinct steric and electronic profiles affecting enzyme inhibition.
4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamideMethyl(phenyl)amino substitution on cyclohexyl ringCrucial for biological interactions, potential antimicrobial and cardiovascular effects.
Diarylpyrazole-benzenesulfonamide DerivativesVariations in alkyl chain lengthMinimal impact on target activities in some series, while extension of the alkyl chain improved NAMPT inhibition in others. acs.org

Influence of Aromatic and Heteroaromatic Substituents on Activity

Research on various benzenesulfonamide derivatives has demonstrated the significant impact of aromatic and heteroaromatic substitutions. For instance, in a series of TASIN analogs, replacement of a 4-methoxyphenyl (B3050149) group with an unsubstituted phenyl ring led to a five-fold reduction in antiproliferative activity. nih.gov This highlights the importance of the electronic and steric properties of the substituent on the phenyl ring.

The introduction of heteroaromatic rings can also profoundly influence activity. In the development of BET bromodomain inhibitors, the presence of an aromatic moiety on the sulfonamide nitrogen was found to be crucial for both affinity and selectivity. nih.gov Replacing a pyridine (B92270) moiety with an aliphatic ring, for instance, led to activity against non-BET proteins, indicating a loss of selectivity. nih.gov Similarly, studies on HIV inhibitors have shown that quinoline (B57606) substructures play a vital role in the anti-HIV and anti-Rev activities of benzenesulfonamide derivatives. wiley.com

The position of the substituent on the aromatic ring is also a key determinant of activity. In some series, meta-substituents like methyl and bromine were found to improve activity, while others such as methoxy, nitro, and chloro led to a complete loss of activity. nih.gov Ortho-substitution can also be beneficial, as seen with an ortho-bromo substituent providing high potency. nih.gov

Table 2: Influence of Aromatic and Heteroaromatic Substituents

Derivative Class Aromatic/Heteroaromatic Modification Impact on Activity Reference
TASIN AnalogsUnsubstituted phenyl vs. 4-methoxyphenyl5-fold reduction in antiproliferative activity. nih.gov
BET Bromodomain InhibitorsRemoval of aromatic moiety from sulfonamide nitrogenDetrimental to affinity and selectivity. nih.gov
Benzenesulfonamide Quinoline ScaffoldsPresence of quinoline substructureCrucial for anti-HIV-1 and anti-Rev activities. wiley.com
Monocyclic Functionalized ArylsulfonamidesMeta-substituents (methyl, bromine)Improved activity. nih.gov
Monocyclic Functionalized ArylsulfonamidesMeta-substituents (methoxy, nitro, chloro)Complete loss of activity. nih.gov

Effects of Electronic Properties (e.g., Electron-Withdrawing Groups) on Sulfonamide Acidity and Interactions

The electronic properties of substituents on the benzenesulfonamide ring play a critical role in modulating the acidity of the sulfonamide N-H group and influencing non-covalent interactions with biological targets. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the charge distribution within the molecule.

EWGs, such as nitro (-NO₂) or halogen groups, increase the acidity of the sulfonamide proton by stabilizing the resulting conjugate base through inductive effects. reddit.com This increased acidity can enhance the ability of the sulfonamide to act as a hydrogen bond donor, which is often a crucial interaction in enzyme inhibition. For example, the presence of a nitro group in N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide enhances its acidity compared to unsubstituted analogs due to the strong electron-withdrawing nature of the nitro group. The presence of multiple EWGs, such as in trichloroacetic acid, further increases acidity. libretexts.org

Conversely, EDGs, like alkyl groups, decrease the acidity of the sulfonamide proton by destabilizing the negative charge on the nitrogen in the conjugate base. reddit.com This can weaken hydrogen bonding interactions with a target.

The electronic nature of substituents also influences the reactivity of the aromatic ring. EWGs deactivate the benzene ring towards electrophilic attack, while EDGs activate it. libretexts.org These effects can be critical for the molecule's metabolic stability and potential for further functionalization.

In the context of biological activity, the electronic properties of substituents can dictate the strength and nature of interactions with receptor sites. For instance, in some series of antiproliferative arylsulfonamides, strongly electron-withdrawing groups like -NO₂, -CO₂Me, or -CN were not well-tolerated, suggesting that a specific electronic profile is required for optimal activity. nih.gov

Table 3: Effect of Electronic Properties of Substituents

Compound/Substituent Electronic Property Effect Reference
N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamideNitro group (EWG)Enhances acidity of the sulfonamide.
Trichloroacetic acidMultiple chlorine atoms (EWGs)Significantly increases acidity. libretexts.org
Alkyl groupsElectron-donatingDecrease acidity. reddit.com
Arylsulfonamides with -NO₂, -CO₂Me, -CNStrongly electron-withdrawingNot tolerated in some antiproliferative series. nih.gov

Stereochemical Considerations in this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity of this compound derivatives. The presence of chiral centers in the cyclohexyl ring or in substituents can lead to different stereoisomers (enantiomers and diastereomers), which may exhibit distinct pharmacological and pharmacokinetic properties.

The importance of stereochemistry is well-documented in medicinal chemistry, as biological systems, such as enzymes and receptors, are chiral themselves and can differentiate between stereoisomers. uni-muenchen.de This can result in one isomer being significantly more active than another, or the isomers having different biological activities altogether.

For instance, in the development of TRPML inhibitors, the stereochemical configuration was found to be the most influential factor for biological activity. uni-muenchen.de Different isomers of the same compound acted as inhibitors or even activators of different channel subtypes. uni-muenchen.de Similarly, studies on other classes of compounds have shown that stereochemistry can significantly affect target binding and antimalarial activity, suggesting that stereoselective uptake mechanisms may be involved. nih.gov

In the context of this compound, the chair conformation of the cyclohexyl ring can create axial and equatorial positions for substituents, leading to different spatial arrangements. The absolute configuration of substituents on the cyclohexyl ring can determine how the molecule fits into a binding pocket and interacts with key residues. For example, in the synthesis of perhydroquinoxaline-based κ-opioid receptor agonists, the orientation of substituents on a cyclohexane-like ring system was crucial for receptor affinity. researchgate.net

The synthesis of single enantiomers or diastereomers is often necessary to fully characterize the pharmacological profile of a chiral drug candidate and to develop a more potent and selective therapeutic agent.

Theoretical Models for Predicting and Optimizing Structure-Activity Relationships

Theoretical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools used to predict and optimize the biological activity of this compound derivatives. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR models, for example, analyze the three-dimensional properties of molecules, such as their shape and electrostatic potential, to predict activity. nih.gov By aligning a set of active and inactive molecules, these models can identify the key steric and electronic features that are essential for biological activity. This information can then be used to design new molecules with enhanced potency.

These models often employ various molecular descriptors, including atomic charges, frontier molecular orbital energies (HOMO and LUMO), and other quantum chemical parameters to quantify the structural features of the molecules. nih.gov The performance of these models is typically evaluated using statistical methods like Leave-One-Out Cross-Validation (LOO-CV). nih.gov

Theoretical models can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which is crucial for their development. By identifying potential liabilities early in the drug discovery process, these models can help to prioritize compounds for further experimental testing.

In the context of this compound derivatives, theoretical models can be employed to:

Predict the binding affinity of new derivatives to a specific target.

Guide the selection of substituents to enhance activity and selectivity.

Provide insights into the mechanism of action at a molecular level.

Optimize pharmacokinetic properties.

The use of such computational approaches can significantly accelerate the drug discovery and development process by reducing the number of compounds that need to be synthesized and tested experimentally.

Computational Chemistry Investigations of N Cyclohexylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Cyclohexylbenzenesulfonamide and its derivatives, DFT calculations can elucidate key aspects of their molecular properties.

DFT calculations have been employed to analyze the electronic structure and reactivity of benzenesulfonamide (B165840) derivatives. For instance, in derivatives like 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide, DFT reveals that the presence of a nitro group can reduce the electron density at the sulfonamide sulfur. This is due to the nitro group's electron-withdrawing nature (a negative mesomeric or -M effect), which in turn increases the electrophilicity of the sulfur atom. Such electronic effects can significantly influence the molecule's reactivity and its interactions with other molecules.

The reactivity of N-centered radicals generated from sulfonamide precursors has also been studied using DFT. acs.org These computational studies help to rationalize the regioselectivity observed in chemical reactions, providing a theoretical basis for understanding why certain products are formed over others. acs.org Furthermore, DFT can be used to predict conformationally-dependent descriptors, which are crucial for understanding reaction rates and mechanisms. chemrxiv.org

Key parameters obtained from DFT calculations include:

Electron Density Distribution: Reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually representing the regions of positive and negative potential and predicting sites for intermolecular interactions.

Table 1: Key DFT-derived parameters and their significance for this compound derivatives.
ParameterSignificanceExample Application
Electron DensityIndicates the distribution of electrons in the molecule, highlighting nucleophilic and electrophilic centers.Predicting sites of reaction for electrophilic or nucleophilic attack.
HOMO-LUMO GapRelates to the chemical reactivity and kinetic stability of the molecule.Assessing the likelihood of a chemical reaction occurring.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and is used to predict intermolecular interactions.Understanding hydrogen bonding and other non-covalent interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govmdpi.com These methods are instrumental in drug discovery and development. nih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For benzenesulfonamide derivatives, docking studies have been used to explore their binding to various biological targets. For example, derivatives have been docked into the active sites of enzymes like carbonic anhydrase and VEGFR-2 to understand their inhibitory activity. nih.govnih.gov The results of these studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity for the target. nih.gov

Molecular Dynamics (MD) Simulations provide detailed information about the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations can be used to assess the stability of the docked pose, investigate conformational changes in both the ligand and the protein upon binding, and estimate the binding free energy. mdpi.commdpi.com For instance, MD simulations have been used to study the interactions of benzenesulfonamide derivatives with their target proteins, confirming the stability of binding poses and identifying crucial amino acid residues involved in the interaction. nih.govcerradopub.com.br Non-equilibrium targeted MD simulations can even be used to estimate the kinetics of ligand unbinding. nih.gov

Table 2: Applications of Molecular Docking and Dynamics Simulations for this compound.
TechniquePurposeInformation Gained
Molecular DockingPredicts the binding mode and affinity of the ligand to its target. mdpi.comBinding pose, scoring function (estimated affinity), key interacting residues. mdpi.com
Molecular DynamicsSimulates the movement of atoms in the ligand-target complex over time. nih.govStability of the binding pose, conformational changes, binding free energy, unbinding pathways. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govexcli.de

A QSAR study typically involves the following steps:

Data Set Preparation: A set of compounds with known biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties, topological indices, and quantum chemical parameters. excli.demdpi.com

Model Development: A mathematical model is built to correlate the descriptors with the biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.netnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. d-nb.info

For benzenesulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build models for their inhibitory activity against enzymes such as carbonic anhydrase. nih.gov These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields contribute favorably or unfavorably to the activity, guiding the design of new, more potent derivatives. nih.gov

Table 3: Key Components of a QSAR Study.
ComponentDescriptionRelevance to this compound
Biological Activity DataMeasured activity of a series of compounds against a specific target.Essential for building a predictive model for a desired therapeutic effect.
Molecular DescriptorsNumerical representations of molecular structure and properties. mdpi.comEncode the structural features responsible for the observed biological activity.
Statistical ModelMathematical equation linking descriptors to activity. wikipedia.orgEnables the prediction of activity for novel this compound derivatives.
Model ValidationAssessment of the model's predictive ability. d-nb.infoEnsures the reliability of the QSAR model for making predictions.

Comparative Analysis of Computational and Experimental Data

The validation and refinement of computational models rely heavily on the comparison with experimental data. For this compound and its derivatives, this involves correlating computational predictions with results from experimental techniques.

Similarly, the binding affinities and inhibitory concentrations (e.g., IC50 values) obtained from experimental assays can be correlated with the binding energies and docking scores predicted by molecular docking and MD simulations. nih.gov A strong correlation between computational and experimental data increases the confidence in the predictive power of the computational models. Discrepancies between the two can highlight the limitations of the computational methods or suggest areas for further experimental investigation.

Table 4: Comparison of Computational and Experimental Data for this compound.
Computational DataExperimental DataPurpose of Comparison
Calculated Molecular Geometry (DFT)X-ray Crystallography Data researchgate.netValidate the accuracy of the computational method.
Predicted Binding Affinity (Docking/MD)Experimentally Measured IC50/Ki Values nih.govAssess the predictive power of the binding models.
Predicted Spectroscopic Properties (e.g., NMR, IR)Experimentally Measured Spectra nih.govAid in structure elucidation and confirm computational accuracy.

Research Domains and Mechanistic Investigations of N Cyclohexylbenzenesulfonamide S Biological and Material Interactions in Vitro Studies

Enzyme Inhibition Mechanism Research (In Vitro)

The interaction of N-Cyclohexylbenzenesulfonamide and its derivatives with various enzymes has been a significant area of in vitro research, revealing mechanisms of inhibition that are crucial for understanding their potential therapeutic applications.

This compound belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). The primary mechanism of inhibition involves the sulfonamide group (SO2NH2) coordinating to the zinc ion (Zn2+) in the enzyme's active site. nih.gov This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle of converting carbon dioxide to bicarbonate and protons. nih.govwikipedia.org

Research on various benzenesulfonamide (B165840) derivatives has elucidated key structural features that influence inhibitory potency and selectivity against different CA isoforms. For instance, studies on quinazoline-linked benzenesulfonamides and 4-anilinoquinazoline-based benzenesulfonamides have demonstrated that modifications to the benzene (B151609) ring and the substituents attached to the sulfonamide nitrogen can lead to highly potent and selective inhibitors of various human CA isoforms (hCA I, II, IX, and XII). mdpi.comnih.gov

The inhibitory activities of benzenesulfonamide derivatives against different hCA isoforms are often presented as inhibition constants (Ki). For example, certain quinazoline (B50416) derivatives have shown Ki values in the nanomolar range against hCA II, comparable to the standard inhibitor Acetazolamide. mdpi.com Similarly, some 4-anilinoquinazoline-based benzenesulfonamides have exhibited potent inhibition of hCA II and hCA XII with Ki values in the low nanomolar range. nih.gov The selectivity of these inhibitors for tumor-associated isoforms like hCA IX and XII over the cytosolic isoforms hCA I and II is a key area of investigation for developing anticancer agents. nih.govmdpi.com

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives

Compound/Class hCA I (Ki) hCA II (Ki) hCA IX (Ki) hCA XII (Ki) Reference
Quinazoline-based benzenesulfonamides 52.8–991.7 nM 10.8–52.6 nM 22–99.6 nM 5.4–25.5 nM mdpi.com
4-Anilinoquinazoline-based benzenesulfonamides 89.4–91.2 nM 2.4-8.7 nM - 30.5–93 nM nih.gov
Indole-based benzenesulfonamides 18.8–79.8 nM 5.9-9.0 nM 69.3 nM–1.4 µM 36.9 nM nih.gov
Sulfonamides with imide moieties 49 to >10,000 nM 2.4 to 4515 nM 9.7 to 7766 nM 14 to 316 nM mdpi.com

Note: Ki values represent the inhibition constant, with lower values indicating higher potency. The data represents a range of activities for different derivatives within each class.

Derivatives of this compound have been investigated as inhibitors of protein kinases, particularly those in the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. nih.gov Abnormal activation of these kinases is implicated in various cancers. nih.govd-nb.info The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.

For example, pyrazolopyrimidine sulfonamides have been identified as potent inhibitors of Mer kinase, with some compounds achieving IC50 values in the nanomolar range. nih.gov These inhibitors have been shown to block Mer phosphorylation in cancer cells, leading to reduced colony formation in soft agar (B569324) assays. nih.gov The TAM receptors play a role in macrophage polarization, and their inhibition can shift macrophages from a tumor-promoting M2-like phenotype to an anti-tumor M1-like phenotype. d-nb.info

Furthermore, multitargeted kinase inhibitors that affect TAM signaling pathways have been shown to reprogram tumor-associated macrophages (TAMs). nih.govbiorxiv.org For instance, the compound BMS-794833 was found to inhibit TAM polarization by affecting multiple signaling pathways, including those involving SRC family kinases and STAT3. nih.govbiorxiv.org

Table 2: In Vitro Kinase Inhibition by Sulfonamide Derivatives

Inhibitor Class Target Kinase(s) Effect Reference
Pyrazolopyrimidine sulfonamides Mer Kinase Potent inhibition of kinase activity (IC50 = 1.1 nM for UNC1062) nih.gov
BMS-794833 Multiple kinases (including those in TAM pathways) Inhibition of TAM polarization nih.govbiorxiv.org

A derivative of this compound, known as ML-SI3, acts as an antagonist of the TRPML (Transient Receptor Potential Mucolipin) family of calcium channels. wikipedia.orgalfa-chemistry.com These channels are located on the membranes of lysosomes and endosomes and are crucial for regulating various cellular processes, including autophagy and lysosomal trafficking. uni-muenchen.denih.gov

The mechanism of action of ML-SI3 involves blocking the channel pore, thereby preventing the flow of calcium ions from the lysosome into the cytoplasm. wikipedia.orgalfa-chemistry.com Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity within the channel formed by transmembrane helices S5 and S6, and the PH1 domain. alfa-chemistry.com This binding site is the same as that of the synthetic agonist ML-SA1, and ML-SI3 competitively inhibits ML-SA1-induced channel activation. alfa-chemistry.com

ML-SI3 exhibits selectivity among the TRPML isoforms, with the highest potency for TRPML1. wikipedia.orgalfa-chemistry.com Stereochemistry plays a crucial role in its activity; the (-)-trans-isomer of ML-SI3 is a more potent inhibitor of TRPML1 and TRPML2 compared to the (+)-enantiomer, which acts as an inhibitor of TRPML1 but an activator of TRPML2 and TRPML3. nih.gov

Table 3: In Vitro TRPML Channel Inhibition by ML-SI3

Compound Target Channel IC50 Value Activity Reference
ML-SI3 TRPML1 4.7 µM Antagonist alfa-chemistry.com
ML-SI3 TRPML2 1.7 µM Antagonist alfa-chemistry.com
(-)-trans-ML-SI3 TRPML1 1.6 µM Inhibitor nih.gov
(-)-trans-ML-SI3 TRPML2 2.3 µM Inhibitor nih.gov
(-)-trans-ML-SI3 TRPML3 12.5 µM Weak Inhibitor nih.gov
(+)-trans-ML-SI3 TRPML1 5.9 µM Inhibitor nih.gov
(+)-trans-ML-SI3 TRPML2 - Activator nih.gov

Certain sulfonamide derivatives, such as N-Benzyl-p-toluenesulfonamide (BTS), have been identified as selective inhibitors of myosin II subfragment 1 (S1) ATPase activity in fast skeletal muscle. nih.govmedchemexpress.commedchemexpress.com The actomyosin (B1167339) ATPase cycle is fundamental to muscle contraction, and its inhibition leads to muscle relaxation.

The inhibitory mechanism of BTS involves multiple effects on the elementary steps of the ATPase cycle. nih.gov It significantly decreases the rate of phosphate (B84403) (Pi) release from the myosin-ADP-Pi complex, both in the presence and absence of actin. nih.gov Additionally, BTS weakens the binding affinity of the myosin-ADP complex to actin and reduces the rate of ADP dissociation from the actomyosin complex. nih.gov However, ATP binding to myosin and its subsequent hydrolysis are not affected by BTS. nih.gov This specific inhibition of Pi release and altered actin affinity effectively uncouples the chemical energy release from mechanical force production. nih.gov

Table 4: In Vitro Inhibition of Myosin S1 ATPase by N-Benzyl-p-toluenesulfonamide (BTS)

Parameter Effect of BTS Reference
Acto-S1 ATPase rate Decreased ~10-fold nih.gov
Pi release rate (with actin) Decreased >100-fold nih.gov
Apparent affinity of S1.ADP for actin Weakened (Kd increased from 7.0 to 29.5 µM) nih.gov
S1.ADP dissociation rate Decreased from 3.9 to 0.8 s-1 nih.gov

TRPML Calcium Channel Antagonism (TRPML1, TRPML2, TRPML3)

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial activity of sulfonamides, including derivatives of this compound, is classically attributed to their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in many bacteria. As structural analogs of para-aminobenzoic acid (PABA), they prevent the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus inhibiting bacterial growth.

In vitro studies have evaluated the antimicrobial efficacy of various sulfonamide-containing compounds against a range of pathogens. For instance, topical pharmaceuticals containing sulfonamides have demonstrated broad-spectrum activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. nih.gov The antimicrobial efficacy is often determined by measuring the minimal inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govjppres.com The release of the active substance from its formulation can significantly impact its antimicrobial properties, with emulsion-based ointments often showing more complete release and higher antimicrobial activity compared to fatty bases. farmaciajournal.com

Newer generation tetracycline (B611298) agents, which sometimes incorporate sulfonamide-like moieties or are used in combination therapies, inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. frontiersin.org

Antiproliferative Activity Mechanisms (In Vitro) and Cytotoxicity against Cancer Cell Lines

This compound derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The mechanisms underlying their cytotoxic effects are often multifaceted and can include the induction of cell cycle arrest and apoptosis.

For example, certain indole-isatin hybrids have shown potent antiproliferative activity, with some compounds being more potent than the standard drug sunitinib. nih.gov The mechanism for one of the most active compounds involved the arrest of the cell cycle in the G1 phase and a reduction in the S and G2/M phases. nih.gov This was accompanied by a dose-dependent decrease in the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1/S transition. nih.gov

Other studies have shown that sulfonamide derivatives can induce apoptosis through the mitochondrial pathway. archivesofmedicalscience.com For example, sugiol, a diterpene, induced apoptosis in ovarian cancer cells and also inhibited the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. archivesofmedicalscience.com The cytotoxicity of these compounds is often selective, with higher potency against cancer cells compared to normal cells. archivesofmedicalscience.com

Some aziridinyl galactopyranoside derivatives containing a benzenesulfonyl group have been shown to induce DNA damage, specifically bulky DNA adducts. us.es Cancer cells with deficient nucleotide excision repair (NER) pathways were found to be significantly more sensitive to the cytotoxic effects of these compounds, suggesting a potential for targeted therapy. us.es

Table 5: In Vitro Antiproliferative Activity of this compound Derivatives and Related Compounds

Compound/Class Cancer Cell Line(s) IC50 Value Mechanism of Action Reference
Indole-isatin hybrid (5o) Multiple 1.69 µM G1 cell cycle arrest, decreased Rb phosphorylation nih.gov
Sugiol SKOV3 (ovarian) 25 µM G0/G1 cell cycle arrest, mitochondrial apoptosis, RAF/MEK/ERK inhibition archivesofmedicalscience.com
Aziridinyl galactopyranoside (AzGalp) A549 (lung) and others ~6-fold more cytotoxic to cancer vs. normal cells Induces bulky DNA adducts us.es
N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Various Data not specified Cytotoxic effects observed

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Agrochemical Research Applications (Non-Toxicology Aspects)

While direct, large-scale application of this compound as a primary active ingredient in non-toxicological agrochemical formulations is not extensively documented, its significance lies in the broader context of the sulfonamide functional group in agricultural science. The sulfonamide framework is a pivotal structural motif utilized in the design and synthesis of a wide array of agrochemicals, including fungicides and herbicides. acs.orglookchem.comacs.org Research focuses on using sulfonamide derivatives as foundational structures for developing new, effective, and environmentally benign agricultural products. acs.org

The primary role of compounds like this compound in this domain is often as a synthetic intermediate or a building block. acs.orgpatsnap.com Organic halides and amines, which are precursors to or derivatives of this compound, are widely used in the synthesis of agrochemicals. cymitquimica.com For instance, cyclohexylamine (B46788), a key reactant in the synthesis of this compound, is itself a component in pesticide production. lookchem.com

Modern synthetic strategies explore the late-stage functionalization of stable sulfonamides to create more complex and targeted agrochemical agents. acs.org This approach leverages the stability of the sulfonamide group, allowing it to be carried through multi-step syntheses before being converted into a final, active product. acs.org Furthermore, research into novel sulfonamide derivatives has yielded compounds with significant antifungal activity against various phytopathogenic fungi, demonstrating the continued relevance of this chemical class in the search for new crop protection solutions. acs.orgacs.org Studies have specifically investigated how different structural modifications to the sulfonamide backbone can lead to potent herbicidal activity by inhibiting essential plant enzymes like acetolactate synthase, with a focus on creating compounds that are effective yet non-toxic to other organisms. researchgate.net

Table 1: Role of Sulfonamide Structures in Agrochemical Research

Research Area Application/Role Rationale Representative Findings
Fungicide Development Core structural framework The sulfonamide group is a key feature in many commercial and experimental fungicides. acs.org Novel aryl sulfonamide derivatives have shown high efficacy against phytopathogenic fungi like Valsa mali. acs.org
Herbicide Development Enzyme inhibition Sulfonamide derivatives are designed to inhibit crucial plant enzymes such as acetolactate synthase (ALS). researchgate.net Studies show potential for developing non-toxic sulfonamides with significant herbicidal properties. researchgate.net

| Synthetic Chemistry | Intermediate/Building block | Utilized as a stable precursor in the synthesis of more complex active ingredients. acs.orgpatsnap.com | Photocatalytic methods enable the conversion of sulfonamides into pivotal sulfonyl radical intermediates for further reactions. acs.org |

Investigation of this compound in Polymeric Material Modification Research

This compound is investigated in materials science for its role as an additive to modify and enhance the properties of polymeric materials. justdial.com Its utility stems from its chemical structure, which imparts properties such as high thermal stability. justdial.com

In polyamide resin compositions, this compound can be incorporated as an additional component to fine-tune the material's characteristics. A patent for a polyamide resin composition lists this compound among other sulfonamides as suitable additives that can be used in conjunction with the primary polymer, flame retardants, and elastomer polymers. lookchem.com The inclusion of such additives is a standard practice to achieve desired performance metrics in the final plastic product. lookchem.com

Beyond polyamide systems, the compound is recognized for its application as a plasticizer and a lubricant additive in various industrial contexts. justdial.com As a plasticizer, it can increase the flexibility and durability of a material. As a lubricant additive, it helps in the processing of polymers and can improve the surface properties of the finished product. justdial.com

Table 2: Applications of this compound in Polymer Modification

Application Polymer System Function Resulting Property Enhancement
Additive Polyamide Resins Component in formulation Modification of final material properties as needed for specific applications. lookchem.com
Plasticizer Various Polymers Increases flexibility and workability Improved durability and reduced brittleness. justdial.com
Lubricant Additive Various Polymers Reduces friction during processing Aids in manufacturing and can improve surface finish. justdial.com

| Dispersing Agent | Industrial Formulations | Promotes even distribution of other components | Enhanced consistency and performance of the material mixture. justdial.com |

Crystal Engineering and Supramolecular Assembly of N Cyclohexylbenzenesulfonamide

Design and Analysis of Crystal Packing Motifs

The crystal structure of N-cyclohexylbenzenesulfonamide derivatives frequently exhibits an "L-shaped" conformation. nih.govnih.gov This spatial arrangement is largely defined by the torsion angle between the carbon-sulfur bond of the benzenesulfonamide (B165840) group and the nitrogen-carbon bond of the cyclohexyl moiety (C–S–N–C), which is approximately -78.0° in 4-chloro-N-cyclohexylbenzenesulfonamide and -77.8(3)° in 4-bromo-N-cyclohexylbenzenesulfonamide. nih.govnih.gov This consistent conformation highlights a stable and predictable molecular geometry that serves as a fundamental building block for the crystal lattice.

The packing of these molecules within the crystal is primarily dictated by hydrogen bonding interactions. A common and significant packing motif observed is the formation of cyclic dimers. nih.govresearchgate.net These dimers arise from pairs of N-H···O hydrogen bonds between adjacent molecules, creating a robust and centrosymmetric R²₂(8) graph-set motif. nih.govresearchgate.netresearchgate.net This dimeric structure is a recurring theme in the crystal engineering of cyclohexyl-substituted sulfonamides.

Hydrogen Bonding Networks in this compound Crystals (e.g., N-H···O Interactions, Cyclic Dimers, Supramolecular Chains)

Hydrogen bonds are the principal driving force in the supramolecular assembly of this compound crystals. The most prominent of these is the N-H···O hydrogen bond, which plays a pivotal role in defining the crystal architecture.

N-H···O Interactions and Cyclic Dimers : The interaction between the amide proton (N-H) of one molecule and a sulfonyl oxygen (S=O) of an adjacent molecule is the cornerstone of the crystal packing. In many this compound derivatives, such as the 4-chloro substituted version, two such interactions occur between a pair of molecules related by an inversion center. nih.govresearchgate.net This results in the formation of a stable, cyclic dimer characterized by the R²₂(8) graph-set notation. nih.govresearchgate.netresearchgate.net The reliability of this motif makes it a predictable synthon in the crystal design of these compounds.

Supramolecular Chains : While cyclic dimers are a common feature, other hydrogen bonding patterns can lead to the formation of one-dimensional supramolecular chains. For example, in 4-bromo-N-cyclohexylbenzenesulfonamide, N-H···O1 hydrogen bonds link molecules into C(4) chains that propagate along the b-axis of the crystal. nih.gov In this case, only one of the sulfonyl oxygens participates in the primary intermolecular hydrogen bonding, while the other is involved in weaker intramolecular C-H···O contacts. nih.gov Similarly, in 2,5-dichloro-N-cyclohexylbenzenesulfonamide, N-H···O hydrogen bonds lead to the formation of supramolecular chains along the c-axis, which are further stabilized by C-H···O interactions. iucr.org

The following table summarizes the key hydrogen bonding parameters for selected this compound derivatives:

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Supramolecular Motif
4-chloro-N-cyclohexylbenzenesulfonamideN1-H1···O10.86(2)2.03(3)2.898(4)169(3)R²₂(8) cyclic dimer
4-bromo-N-cyclohexylbenzenesulfonamideN1-H1n···O10.88(3)2.03(3)2.898(4)169(3)C(4) chain

Data for 4-chloro-N-cyclohexylbenzenesulfonamide is sourced from nih.goviucr.org, and for 4-bromo-N-cyclohexylbenzenesulfonamide from nih.gov.

Role of Substituents in Directing Supramolecular Architectures

For instance, the substitution of a chlorine atom at the 4-position of the benzene (B151609) ring in 4-chloro-N-cyclohexylbenzenesulfonamide leads to the formation of the previously discussed R²₂(8) cyclic dimers. nih.gov Similarly, the presence of a bromine atom at the same position in 4-bromo-N-cyclohexylbenzenesulfonamide results in a similar L-shaped molecular conformation but a different supramolecular arrangement, forming C(4) chains instead of dimers. nih.gov This highlights how a seemingly minor change in the substituent (chlorine vs. bromine) can alter the packing motif.

The introduction of a nitro group, as seen in derivatives like 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide, can introduce more significant steric and electronic perturbations. In a related compound, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the nitro group is twisted out of the benzene plane, which in turn affects the crystal packing and hydrogen bonding.

Furthermore, the presence of multiple substituents, such as in 2,5-dichloro-N-cyclohexylbenzenesulfonamide, can lead to the formation of supramolecular chains stabilized by both N-H···O and C-H···O interactions. iucr.org The interplay between the positions of these substituents and their electronic properties (electron-donating or -withdrawing) can fine-tune the intermolecular interactions and direct the assembly towards specific architectures. This demonstrates the critical role of substituent choice in the rational design of crystalline materials based on the this compound scaffold.

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a crucial consideration in the solid-state characterization of chemical compounds. Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. google.com

While extensive studies on the polymorphism of this compound itself are not widely reported, the principles of crystal engineering suggest that it and its derivatives are susceptible to forming polymorphs. The existence of different hydrogen-bonding motifs (e.g., cyclic dimers vs. supramolecular chains) in closely related derivatives indicates that subtle changes in crystallization conditions could potentially lead to the isolation of different polymorphic forms of the same compound. nih.govnih.gov

The solid-state characteristics of this compound and its derivatives are typically investigated using single-crystal X-ray diffraction. This technique provides detailed information about the molecular conformation, crystal system, space group, and unit cell dimensions. For example, 4-chloro-N-cyclohexylbenzenesulfonamide crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net

The table below presents crystallographic data for two derivatives of this compound:

Compound4-chloro-N-cyclohexylbenzenesulfonamide4-bromo-N-cyclohexylbenzenesulfonamide
Formula C₁₂H₁₆ClNO₂SC₁₂H₁₆BrNO₂S
Molar Mass 273.78 g/mol 318.24 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 11.1226(5)11.233(4)
b (Å) 6.2490(2)6.221(2)
c (Å) 19.8635(9)20.015(7)
β (°) ** 96.505(2)96.51(3)
Volume (ų) **1371.73(10)1391.0(8)
Z 44

Crystallographic data for 4-chloro-N-cyclohexylbenzenesulfonamide is from nih.goviucr.org and for 4-bromo-N-cyclohexylbenzenesulfonamide from nih.gov.

The thermal stability and phase transitions of these compounds can be studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are valuable for identifying potential polymorphs. The characterization of the solid-state properties is essential for understanding the material's behavior and for ensuring the reproducibility of its properties in various applications.

Advanced Analytical Method Development for N Cyclohexylbenzenesulfonamide

Development of Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and precise quantification of N-Cyclohexylbenzenesulfonamide in various matrices. nih.gov These integrated systems provide superior specificity and sensitivity compared to standalone methods. rjpn.org The combination of chromatography's resolving power with the structural information from spectroscopy allows for a comprehensive analysis from a single run. researchgate.net

Commonly employed hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and various forms of Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS is highly effective for volatile and thermally stable compounds, providing detailed structural information through characteristic fragmentation patterns upon ionization. saapjournals.org For less volatile or thermally labile compounds, LC-MS is the preferred method. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), often with additional detectors like a Photodiode Array (PDA) detector (LC-PDA-MS), has proven exceptionally useful. nih.govresearchgate.net Tandem mass spectrometry (MS-MS) further enhances structural elucidation by allowing for the fragmentation of selected parent ions, which is invaluable for confirming identity in complex mixtures. ajrconline.org

For definitive structural confirmation, the online coupling of liquid chromatography to Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a powerful, albeit less common, approach. This technique provides detailed information about the chemical environment of protons and carbons within the molecule.

Table 1: Hyphenated Analytical Techniques for this compound

TechniqueSeparation ModeDetection MethodKey Findings
HPLC-UV Reverse-phase C18 columnUV Detection (e.g., 254 nm)Provides quantitative data based on peak area and purity assessment via retention time.
GC-MS Gas ChromatographyMass SpectrometryOffers structural information from mass spectra and fragmentation patterns; considered a 'gold standard' for identification. azom.com
LC-MS Liquid ChromatographyMass SpectrometryEnables analysis of less volatile samples, providing molecular weight and fragmentation data for identification. researchgate.net
LC-MS-MS Liquid ChromatographyTandem Mass SpectrometryDelivers enhanced structural confirmation through controlled fragmentation of parent ions, increasing specificity. ajrconline.org
LC-NMR Liquid ChromatographyNuclear Magnetic ResonanceProvides detailed structural data for definitive identification, though less sensitive than MS-based methods.

Methodologies for Reaction Monitoring and Process Optimization

Effective monitoring of chemical reactions is fundamental to optimizing process parameters such as yield, purity, and reaction time. For the synthesis of this compound, which is typically prepared by reacting benzenesulfonyl chloride with cyclohexylamine (B46788), several analytical methods are employed for real-time or at-line monitoring. google.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to qualitatively track the progress of a reaction. By spotting the reaction mixture on a TLC plate at various time points and developing it in an appropriate solvent system (e.g., hexane/ethyl acetate), one can visualize the consumption of starting materials and the formation of the this compound product. ua.es The relative retention factor (R_f_) values distinguish the product from the reactants and any byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) provides more detailed, quantitative information. azom.com Aliquots can be taken from the reaction vessel, quenched, and injected into the GC-MS. This allows for the separation and identification of all components in the mixture. hidenanalytical.com By monitoring the disappearance of reactant peaks and the emergence and growth of the product peak, chemists can determine the reaction's endpoint accurately, prevent the formation of impurities from over-reaction, and optimize conditions like temperature and catalyst loading for maximum yield and efficiency. azom.com

Table 2: Reaction Monitoring Techniques for this compound Synthesis

TechniqueMonitored ParameterObservationImplication for Process Optimization
TLC R_f valueDisappearance of starting material spots and appearance of a new product spot.Indicates reaction progress and completion; helps in optimizing reaction time.
GC-MS Peak Area / Retention TimeDecrease in reactant peak areas and increase in product peak area at a specific retention time.Provides quantitative data on conversion rate, allowing for precise determination of reaction endpoint and yield calculation. azom.comhidenanalytical.com
NMR Chemical Shift IntegrationChange in the integral values of characteristic proton signals for reactants and product.Offers quantitative, real-time data on the concentration of species in the reaction mixture without extensive sample preparation. azom.com

Microfluidic Capillary Electrophoresis (MCE) in Activity Assays

Microfluidic Capillary Electrophoresis (MCE), also known as lab-on-a-chip, integrates separation, reaction, and detection steps into a single miniaturized device. routledge.com This technology offers significant advantages for high-throughput screening and activity assays, including extremely low sample and reagent consumption, rapid analysis times (often in seconds), and automation. clinicallab.commdpi.com

In the context of activity assays, MCE is a powerful tool for studying enzyme kinetics and inhibition. nih.gov An enzyme, its substrate, and a potential inhibitor can be mixed in a micro-reaction chamber on the chip. The subsequent separation of the substrate from the product by electrophoresis allows for the precise quantification of enzymatic activity. mdpi.com The high separation efficiency of capillary electrophoresis enables the resolution of structurally similar molecules based on their charge-to-size ratio. clinicallab.com

While direct reports on the use of MCE for activity assays involving this compound are not prevalent in the literature, the technique holds significant potential. For instance, if this compound or its derivatives were being evaluated as potential enzyme inhibitors (e.g., against carbonic anhydrase), MCE would be an ideal platform. nih.gov It would enable the rapid screening of a library of related sulfonamides to determine their inhibitory potency by measuring the reduction in product formation in their presence. The technique's ability to perform assays in nanoliter volumes makes it particularly attractive for situations where the enzyme or test compounds are scarce. mdpi.com

Quantitative Metrics for Green Chemistry Assessment

Green chemistry principles aim to design chemical processes that are environmentally benign. To quantify the "greenness" of a synthesis, several metrics have been developed, with the E-factor and EcoScale being prominent examples. semanticscholar.org

The E-Factor (Environmental Factor) is a simple yet powerful metric defined as the total mass of waste generated per mass of product. tudelft.nl A lower E-factor signifies a greener process with less waste. tudelft.nl For the synthesis of this compound from benzenesulfonyl chloride and cyclohexylamine, the theoretical waste includes hydrochloric acid. However, the actual E-factor is always higher, as it accounts for solvent losses, energy consumption, and materials used in workup and purification. tudelft.nl Industrial sectors often have target E-factors; for fine chemicals, this is typically in the range of 5 to 50. tudelft.nl

The EcoScale is a semi-quantitative tool that evaluates the quality of a chemical preparation by assigning penalty points for non-ideal conditions. nih.govbeilstein-journals.org An ideal reaction scores 100, and this value is reduced by penalty points related to yield, cost, safety, reaction conditions, and ease of workup. beilstein-journals.org This metric provides a more holistic view than the E-factor alone by incorporating both economic and ecological parameters. nih.gov

Table 3: Sample EcoScale Assessment for this compound Synthesis

ParameterCondition / ReagentPenalty Points
Yield Assuming 85% yield thieme-connect.com15 (100 - Yield)
Price of Reactants Benzenesulfonyl chloride, Cyclohexylamine (<$50/mol)0
Safety Benzenesulfonyl chloride (Corrosive)3
Technical Setup Standard laboratory glassware0
Temperature Reaction at room temperature0
Reaction Time 3 hours nih.gov0
Workup/Purification Aqueous workup, crystallization3
Total Penalty Points 21
EcoScale Score 79 (Excellent)

This is an exemplary calculation. Actual scores may vary based on specific laboratory conditions and reagent sourcing.

Future Research Directions and Emerging Perspectives on N Cyclohexylbenzenesulfonamide

Exploration of New Reactivity Pathways and Synthetic Innovations

While the traditional synthesis of N-Cyclohexylbenzenesulfonamide from benzenesulfonyl chloride and cyclohexylamine (B46788) is well-established, emerging research is focused on developing more efficient, sustainable, and diverse synthetic routes. chemcess.com A key area of future exploration lies in the late-stage functionalization of the sulfonamide core. acs.org This approach allows for the introduction of various chemical motifs onto a pre-existing this compound backbone, enabling rapid access to a diverse library of analogs with potentially new biological activities or material properties. acs.org

Recent advancements in photocatalysis are opening new avenues for sulfonamide reactivity. acs.org Metal-free, light-promoted reactions offer a mild and selective way to activate the N-S bond or functionalize the aromatic ring, providing access to novel sulfonyl radical intermediates. acs.org These intermediates can then participate in a variety of transformations, such as hydrosulfonylation of alkenes, expanding the synthetic utility of this compound beyond its traditional role. acs.org

Furthermore, the development of multicomponent reactions (MCRs) presents a promising strategy for the one-pot synthesis of complex this compound derivatives. ua.es MCRs that utilize sustainable solvents like deep eutectic solvents are particularly attractive from a green chemistry perspective. ua.esua.es Future work in this area could focus on expanding the scope of MCRs to include a wider range of starting materials, leading to the creation of novel molecular architectures centered around the this compound framework.

Deeper Mechanistic Insights into Biological Interactions

While various biological activities of this compound derivatives have been reported, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research will necessitate a deeper dive into the specific interactions between these compounds and their biological targets. For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes like carbonic anhydrase and VEGFR-2. nih.gov Future studies should employ techniques such as X-ray crystallography and cryo-electron microscopy to elucidate the precise binding modes of these inhibitors within the active sites of their target enzymes.

Moreover, understanding the structure-activity relationships (SAR) is crucial for rational drug design. Detailed mechanistic studies can reveal which functional groups on the this compound scaffold are critical for target engagement and which can be modified to improve potency, selectivity, and pharmacokinetic properties. For example, in the context of bromodomain and extra-terminal (BET) protein inhibitors, understanding how modifications to the cyclohexyl and benzene (B151609) rings affect binding to different bromodomains is a key area for future investigation. researchgate.net

The microbial degradation of sulfonamides is another area ripe for mechanistic exploration. asm.orgasm.org Studies have shown that some bacteria can metabolize sulfonamides through an unusual ipso-hydroxylation pathway. asm.orgasm.org Further research is needed to identify and characterize the enzymes responsible for this transformation and to understand the broader environmental implications of this degradation pathway. asm.orgasm.org

Rational Design of Next-Generation this compound Derivatives

Building upon deeper mechanistic insights, the rational design of new this compound derivatives with enhanced properties is a major future direction. By combining computational modeling with synthetic chemistry, researchers can design and create next-generation compounds with improved efficacy and safety profiles. researchgate.net

For instance, in the development of κ-opioid receptor (KOR) agonists for pain relief, rational design can be used to modify the this compound scaffold to improve selectivity and reduce off-target effects that lead to undesirable side effects. researchgate.net This involves a systematic exploration of the chemical space around the core molecule, guided by computational predictions of binding affinity and functional activity. researchgate.net

The "sugar-tail approach," where glycoside moieties are appended to the this compound structure, has shown promise in creating new anticancer agents. nih.gov Future research can expand on this concept by exploring a wider variety of carbohydrate units and linkers to optimize the compounds' solubility, cell permeability, and targeting capabilities. nih.gov The design of such hybrid molecules will be guided by the desire to achieve synergistic effects between the sulfonamide and sugar components. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation is becoming increasingly critical for accelerating the discovery and development of new this compound-based molecules. In silico methods, such as molecular docking and density functional theory (DFT) calculations, can be used to predict the binding affinities, conformations, and spectroscopic properties of novel derivatives before they are synthesized.

For example, computational modeling can help resolve ambiguities in spectroscopic data by comparing experimental nuclear magnetic resonance (NMR) shifts with predicted values. This integrated approach can save significant time and resources by prioritizing the synthesis of the most promising candidates.

Future research will likely see an even greater integration of artificial intelligence and machine learning algorithms into the design process. These tools can analyze large datasets of structure-activity relationships to identify novel patterns and predict the properties of virtual compounds with increasing accuracy. This data-driven approach will enable a more rapid and efficient exploration of the vast chemical space of this compound derivatives.

Expanding Applications in Advanced Functional Materials and Catalysis

Beyond its traditional use in medicinal chemistry, the this compound scaffold holds potential for applications in materials science and catalysis. The rigid, well-defined structure of the benzenesulfonamide (B165840) core, combined with the conformational flexibility of the cyclohexyl group, makes it an interesting building block for the construction of functional materials.

Future research could explore the incorporation of this compound units into polymers or metal-organic frameworks (MOFs). The sulfonamide group can act as a hydrogen bond donor and acceptor, potentially influencing the self-assembly and bulk properties of these materials. Such materials could find applications in areas like gas storage, separation, or sensing.

In the realm of catalysis, this compound derivatives could be designed to act as ligands for transition metal catalysts. ua.es The nitrogen and oxygen atoms of the sulfonamide group can coordinate to metal centers, and modifications to the benzene and cyclohexyl rings can be used to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. The use of N-chloro-N-cyclohexylbenzenesulfonamide as a reagent in organic synthesis highlights the potential for developing new catalytic applications based on this versatile chemical entity. wiley.comscispace.come-bookshelf.de

Q & A

Q. What are the standard synthetic routes for N-Cyclohexylbenzenesulfonamide, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfonylation of cyclohexylamine with benzenesulfonyl chloride under controlled conditions. A common method involves N-methylation of cyclohexylamine sulfonamide derivatives using alkylating agents like methyl iodide or ethyl iodide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) . Optimization focuses on reaction temperature (e.g., 60–80°C), stoichiometry, and solvent selection to achieve yields >80%. Impurity profiles should be monitored via HPLC or TLC to ensure purity >95% .

Q. How is the crystal structure of this compound determined, and what structural parameters are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies reveal two independent molecules in the asymmetric unit, with dihedral angles between phenyl and cyclohexyl rings ranging from 37.91° to 40.29° . Key parameters include:

  • R factor : <0.05 for high precision .
  • Data-to-parameter ratio : >15 to ensure refinement reliability .
    Software like SHELXL (for refinement) and ORTEP-III (for visualization) are essential for structural analysis .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm sulfonamide bond formation (e.g., δ ~7.5 ppm for aromatic protons).
  • FT-IR : Stretching vibrations at ~1150 cm1^{-1} (S=O) and ~1300 cm1^{-1} (S-N) .
  • Mass spectrometry : Molecular ion peak at m/z 239.33 (C₁₂H₁₇NO₂S) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for sulfonamide derivatives?

Discrepancies in bond lengths or angles (e.g., C–S vs. S–N distances) arise from experimental resolution or thermal motion. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can validate experimental data by comparing theoretical and observed geometries. For example, deviations >0.02 Å may indicate refinement errors or dynamic disorder .

Q. What strategies mitigate low yields in N-alkylation reactions of sulfonamides?

  • Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) enhance reactivity in inert atmospheres .
  • Solvent effects : Polar solvents (DMF, DMSO) improve nucleophilicity of the sulfonamide nitrogen.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >90% .

Q. How do structural modifications of this compound influence biological activity?

Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzene ring enhances anti-malarial and herbicidal activity by increasing electrophilicity and target binding affinity. For example, fluorinated analogs show improved IC₅₀ values in enzyme inhibition assays . Bioactivity is validated via:

  • In vitro assays : Dose-response curves against Plasmodium falciparum.
  • Molecular docking : Interaction with target proteins (e.g., dihydrofolate reductase) .

Q. What are the challenges in refining high-twinned or low-resolution crystallographic data for sulfonamides?

Twinned crystals (common in sulfonamides due to flexible cyclohexyl groups) require specialized software like SHELXL’s TWIN/BASF commands. For low-resolution data (<1.0 Å), restraints on bond lengths/angles and isotropic displacement parameters improve model stability. Rwork/Rfree values >0.15 indicate poor data quality .

Q. How can intermolecular interactions in sulfonamide crystals be exploited for material science applications?

Weak C–H⋯O hydrogen bonds and van der Waals interactions stabilize crystal packing, enabling design of:

  • Co-crystals : With carboxylic acids for improved solubility.
  • MOFs (Metal-Organic Frameworks) : Using sulfonamide as a linker for gas storage .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coats, and P95 respirators for dust control .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How to validate purity and stability of sulfonamide derivatives under storage?

  • Stability studies : Accelerated degradation tests (40°C/75% RH) over 6 months with HPLC monitoring.
  • LC-MS : Detect hydrolytic degradation products (e.g., benzenesulfonic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Cyclohexylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Cyclohexylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.